

Technical Guide: Physicochemical Properties of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBZ-D-VALINE

Cat. No.: B2470294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Carbobenzyloxy-D-valine (commonly abbreviated as **CBZ-D-VALINE** or Z-D-Val-OH). This compound is a crucial reagent in synthetic organic chemistry, particularly in the field of peptide synthesis, where the carbobenzyloxy (Cbz or Z) group serves as a stable and reliable protecting group for the amine functionality of the D-valine amino acid.[1][2]

Core Properties and Identifiers

N-Carbobenzyloxy-D-valine is the N-Cbz-protected form of D-Valine.[1] D-Valine, an isomer of the essential amino acid L-Valine, has been noted for its inhibitory effects on fibroblasts in mammalian kidney cultures, which allows for the selective growth of epithelial cells.[1] The Cbz protecting group is valued for its stability under a variety of reaction conditions, yet it can be readily removed when desired, making it a cornerstone in the strategic synthesis of complex peptides.[2]

Chemical Structure and Identifiers

- IUPAC Name: (2R)-2-{{(benzyloxy)carbonyl}amino}-3-methylbutanoic acid
- Synonyms: **N-Cbz-D-valine**, Z-D-Val-OH, N-Carbobenzoxy-D-valine, (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
- CAS Number: 1685-33-2

- Molecular Formula: C₁₃H₁₇NO₄
- InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
- SMILES: CC(C)--INVALID-LINK--O)NC(=O)OCC1=CC=CC=C1

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of **CBZ-D-VALINE**.

Property	Value	Source(s)
Molecular Weight	251.28 g/mol	
Melting Point	55.0 - 63.0 °C	
Boiling Point	432.6 ± 38.0 °C (Predicted)	
Appearance	White to almost white powder or crystalline solid	
pKa	4.00 ± 0.10 (Predicted)	
Optical Rotation	+3.0° to +6.0° (c=2 in Acetic Acid)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.	

Chemical Reactivity and Stability

CBZ-D-VALINE is stable under normal temperatures and pressures. The primary chemical reactivity centers around the two functional groups: the carboxylic acid and the carbamate (Cbz-protected amine). The carboxylic acid can undergo typical reactions such as esterification or amide bond formation. The Cbz group is stable to mild acidic and basic conditions, which makes it orthogonal to many other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group.

The principal reaction involving the Cbz group is its removal (deprotection) to liberate the free amine of D-valine. This is most commonly achieved through catalytic hydrogenolysis.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization and use of **CBZ-D-VALINE**.

Synthesis of CBZ-D-VALINE (N-Protection)

This protocol describes a general method for the N-protection of D-valine using benzyl chloroformate (Cbz-Cl).

Materials:

- D-Valine
- Tetrahydrofuran (THF)
- Water
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- n-Hexane

Procedure:

- Dissolve D-valine (1.0 equivalent) in a 2:1 mixture of THF and water.

- Add sodium bicarbonate (2.0 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.
- Stir the reaction mixture at 0 °C for 20 hours.
- After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the resulting residue by silica gel column chromatography (e.g., using a 40% ethyl acetate in n-hexane eluent) to yield pure **CBZ-D-VALINE** as a white powder.

Deprotection of CBZ-D-VALINE (Hydrogenolysis)

This protocol outlines the standard method for removing the Cbz group via catalytic hydrogenolysis.

Materials:

- **CBZ-D-VALINE**
- Methanol (MeOH)
- Palladium on carbon (5% or 10% Pd/C)
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)
- Celite

Procedure:

- Dissolve **CBZ-D-VALINE** (1.0 equivalent) in methanol in a round-bottom flask.
- Carefully add 5% or 10% Palladium on carbon (typically 10-20% by weight of the substrate).

- Purge the flask with an inert gas (e.g., nitrogen or argon).
- Introduce hydrogen gas via a balloon or by connecting the flask to a hydrogenator.
- Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate in vacuo to yield the deprotected D-valine.

Melting Point Determination

This is a standard procedure to determine the melting range of a crystalline solid like **CBZ-D-VALINE**, which is an indicator of purity.

Materials:

- **CBZ-D-VALINE** sample (finely powdered)
- Capillary tubes
- Melting point apparatus

Procedure:

- Place a small amount of the finely powdered **CBZ-D-VALINE** into a capillary tube and pack it down to a height of 1-2 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 58 °C).

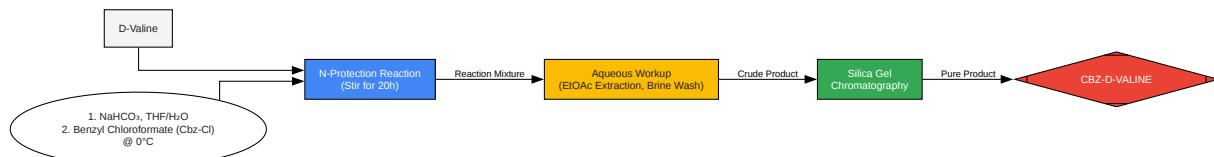
- Then, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first droplet of liquid is observed.
- Record the temperature at which the entire sample has completely melted into a clear liquid.
- The recorded range between these two temperatures is the melting point range. A pure sample will have a sharp melting range (typically 0.5-1.0 °C).

Specific Optical Rotation Measurement

This procedure measures the extent to which **CBZ-D-VALINE** rotates plane-polarized light, a characteristic property of chiral molecules.

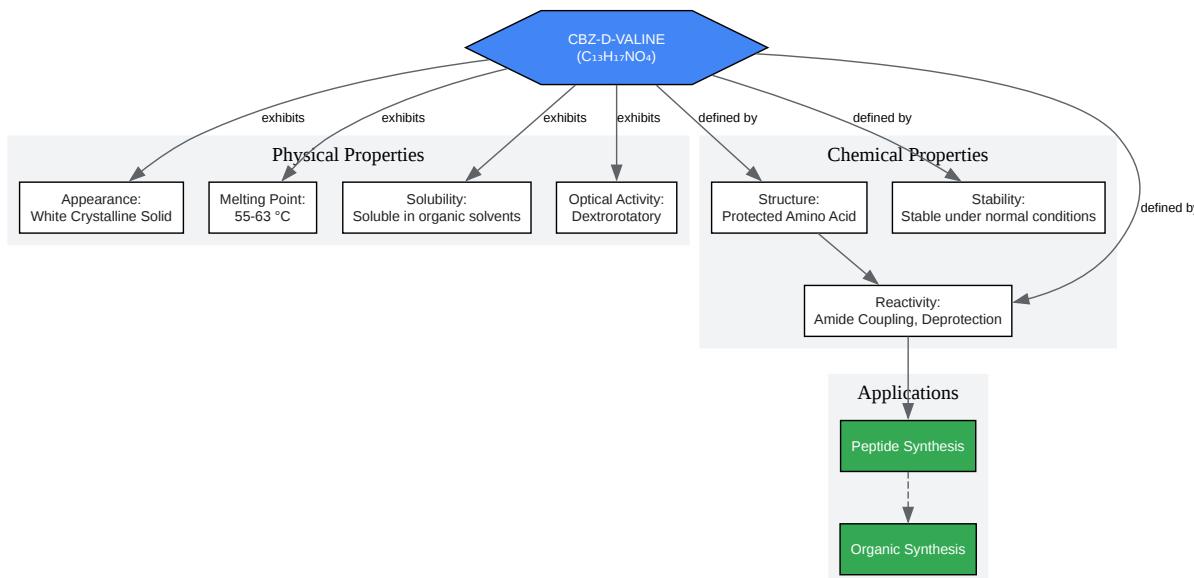
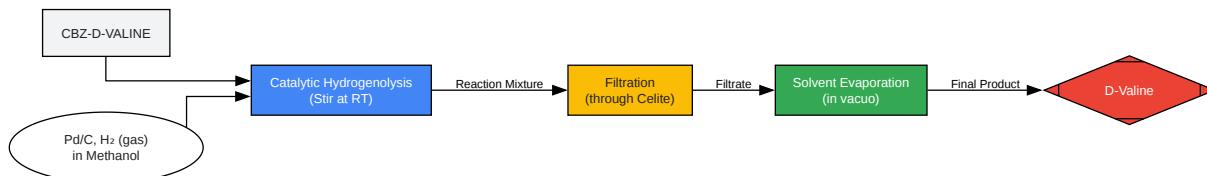
Materials:

- **CBZ-D-VALINE**
- Solvent (e.g., Acetic Acid)
- Volumetric flask
- Polarimeter
- Polarimeter cell (e.g., 1 dm)


Procedure:

- Accurately prepare a solution of **CBZ-D-VALINE** of a known concentration (c), typically in g/mL. For example, dissolve 0.2 g in exactly 10 mL of acetic acid for a concentration of 0.02 g/mL (c=2 in many datasheets actually refers to g/100mL, so careful notation is key).
- Calibrate the polarimeter by first measuring the rotation of the pure solvent (the blank) and setting this value to zero.
- Rinse and fill the polarimeter cell with the **CBZ-D-VALINE** solution, ensuring no air bubbles are present.

- Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (t, usually 20°C) and wavelength (λ , usually the sodium D-line at 589 nm).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]^t\lambda = \alpha / (l \times c)$ where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration in g/mL



Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for **CBZ-D-VALINE**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **CBZ-D-VALINE**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [digicollections.net](https://www.digicollections.net) [digicollections.net]
- 2. [smart.dhgate.com](https://www.smart.dhgate.com) [smart.dhgate.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-Carbobenzyloxy-D-valine (CBZ-D-VALINE)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2470294#what-are-the-physical-and-chemical-properties-of-cbz-d-valine\]](https://www.benchchem.com/product/b2470294#what-are-the-physical-and-chemical-properties-of-cbz-d-valine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com